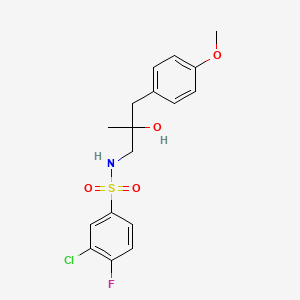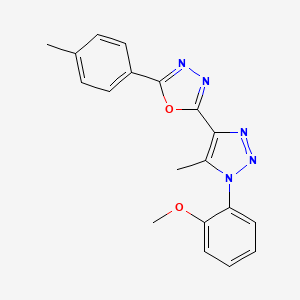![molecular formula C16H12F2N2O3 B3014970 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034491-83-1](/img/structure/B3014970.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a bifuran moiety linked to a difluorophenyl group through a urea linkage, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a double Friedel–Crafts acylation reaction, where 2,2’-bifuran is used as the core.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene as the starting material.
Urea Linkage Formation: The final step involves the reaction of the bifuran and difluorophenyl intermediates with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form bifuranyl dicarboxylates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include bifuranyl dicarboxylates, reduced derivatives of the original compound, and substituted difluorophenyl derivatives.
科学的研究の応用
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
作用機序
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the difluorophenyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2,4-Difluorophenyl)urea: Shares the difluorophenyl group but lacks the bifuran moiety.
Diazene, 1,2-bis(2,6-difluorophenyl): Contains the difluorophenyl groups but has a different core structure.
Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl): Similar in having the difluorophenyl group but used in different applications.
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the combination of the bifuran and difluorophenyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-14(23-10)13-5-2-8-22-13/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPAVUXROJRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)

![1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3014896.png)


![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione](/img/structure/B3014901.png)

![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)

